molecular formula C15H16O B8588447 2-Methyl-1-(6-methylnaphthalen-2-yl)propan-1-one CAS No. 73652-97-8

2-Methyl-1-(6-methylnaphthalen-2-yl)propan-1-one

Cat. No. B8588447
Key on ui cas rn: 73652-97-8
M. Wt: 212.29 g/mol
InChI Key: ZBLNATUBDRHICA-UHFFFAOYSA-N
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Patent
US05208383

Procedure details

In the BF3 absorption tank, the isobutyryl fluoride solution absorbed BF3 contained in gas released from the acylation reactor, and no BF3 was detected in the analysis of gas purged from the BF3 absorption tank. In the complex preparation tank, the isobutyryl fluoride synthesis solution from the BF3 absorption tank further absorbed BF3 recovered from the distillation column, and in the acylation reactor, the resultant isobutyryl fluoride synthesis solution reacted with 2-methylnaphthalene to give 2-isobutyryl-6-methylnaphthalene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](F)(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH3:7][C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=1>>[C:1]([C:13]1[CH:12]=[CH:11][C:10]2[C:15](=[CH:16][CH:17]=[C:8]([CH3:7])[CH:9]=2)[CH:14]=1)(=[O:5])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=CC=CC=C2C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the BF3 absorption tank
CUSTOM
Type
CUSTOM
Details
the isobutyryl fluoride solution absorbed BF3
CUSTOM
Type
CUSTOM
Details
purged from the BF3 absorption tank
CUSTOM
Type
CUSTOM
Details
In the complex preparation tank
CUSTOM
Type
CUSTOM
Details
from the BF3 absorption tank further absorbed BF3
DISTILLATION
Type
DISTILLATION
Details
recovered from the distillation column
CUSTOM
Type
CUSTOM
Details
in the acylation reactor, the resultant isobutyryl fluoride synthesis solution

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)C1=CC2=CC=C(C=C2C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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